Nickel formate

Description

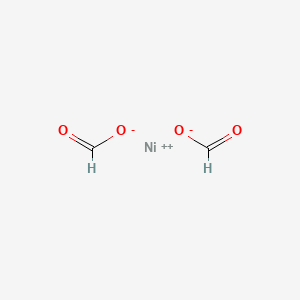

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of nickel formate?

An In-Depth Technical Guide to the Chemical Properties of Nickel Formate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) formate, particularly in its common dihydrate form (Ni(HCOO)₂·2H₂O), is an inorganic salt of significant interest in materials science and catalysis.[1] It presents as a green, odorless crystalline solid, reflecting the typical color of hydrated nickel(II) compounds.[2][3][4] While its direct applications are limited, its true value lies in its role as a highly effective precursor for the synthesis of finely divided metallic nickel and nickel-based catalysts.[1][3][5] The relatively low temperature at which it decomposes to yield pure nickel makes it an attractive and controllable source material for creating active catalytic powders used in various chemical transformations, including hydrogenation reactions.[1][6] This guide provides a comprehensive overview of the core chemical properties of nickel formate, focusing on the scientific principles that underpin its synthesis, behavior, and applications.

Molecular Structure and Crystallography

The chemical behavior of nickel formate dihydrate is fundamentally dictated by its solid-state structure. The compound crystallizes in the monoclinic system, featuring a complex and robust three-dimensional framework.[3][7]

Coordination Environment of Nickel(II) Ions: The crystal lattice contains two distinct nickel(II) cations, both residing on crystallographic inversion centers and exhibiting a distorted octahedral coordination geometry.[7]

-

First Ni²⁺ Ion: This ion is coordinated exclusively by six oxygen atoms from six different formate anions. This extensive bridging by the formate ligands is crucial for the formation of the polymeric network.[7]

-

Second Ni²⁺ Ion: This ion's coordination sphere is composed of four oxygen atoms from four surrounding water molecules and two oxygen atoms from two formate anions.[7]

The formate anions act as bridging ligands, connecting the two types of nickel centers, while the water molecules complete the coordination sphere of one set of nickel ions and participate in an extensive hydrogen-bonding network that further stabilizes the crystal structure.[7] This intricate arrangement explains the compound's stability at room temperature and its specific decomposition pathway upon heating.

Caption: Octahedral coordination of the two distinct Ni²⁺ centers.

Physicochemical Properties

A quantitative understanding of nickel formate's physical properties is essential for its handling, storage, and application in synthesis.

Summary of Core Properties:

| Property | Value | Source(s) |

| Chemical Formula | Anhydrous: C₂H₂NiO₄Dihydrate: C₂H₂NiO₄·2H₂O | [1][8] |

| Molar Mass | Anhydrous: 148.73 g/mol Dihydrate: 184.76 g/mol | [5][8][9] |

| Appearance | Green crystalline solid | [2][3] |

| Crystal System | Monoclinic | [3][5] |

| Density | ~2.15 g/cm³ | [3][8] |

| Melting Point | Decomposes. Becomes anhydrous at 130-140°C. | [3][5] |

| Decomposition Temp. | 180-210°C | [3][8][10] |

Solubility Profile: Nickel formate is moderately soluble in water, with solubility increasing with temperature. It is practically insoluble in most organic solvents like alcohol.[3][5][8] This differential solubility is key to its synthesis and purification by crystallization from aqueous solutions.

Aqueous Solubility of Nickel(II) Formate:

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 10 | 1.75 |

| 20 | 2.04 |

| 30 | 2.34 |

| 40 | 2.62 |

| 60 | 3.14 |

| 80 | 3.66 |

| (Data sourced from[10]) |

Synthesis of Nickel Formate

The preparation of nickel formate is typically achieved through straightforward acid-base or precipitation reactions. The choice of precursor often depends on cost, purity requirements, and scale. A common and reliable method involves the reaction of a nickel(II) salt with formic acid.[3]

Common Synthetic Routes:

-

From Nickel(II) Hydroxide or Carbonate: Reacting nickel(II) hydroxide or carbonate with formic acid provides a clean product, as the byproducts are only water and/or carbon dioxide.[3][6]

-

Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

-

NiCO₃ + 2HCOOH → Ni(HCOO)₂ + H₂O + CO₂

-

-

From Nickel(II) Acetate: This route is also viable, involving the displacement of acetic acid with the stronger formic acid.[3]

-

From Nickel(II) Sulfate: Reaction with sodium formate results in the precipitation of nickel formate, though this can lead to contamination with byproduct salts.[3][6]

Experimental Protocol: Synthesis from Nickel(II) Carbonate

This protocol provides a self-validating system where the reaction's progress is visually monitored by the cessation of CO₂ evolution.

-

Reaction Setup: In a well-ventilated fume hood, add a stoichiometric excess of formic acid (e.g., 2.5 equivalents) to a calculated amount of deionized water in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.

-

Reagent Addition: Slowly add finely powdered nickel(II) carbonate in small portions to the stirring formic acid solution at room temperature. The addition should be controlled to manage the effervescence of carbon dioxide.

-

Reaction Drive: Once the addition is complete, heat the resulting green slurry to 60-70°C for 1-2 hours with continuous stirring. The purpose of heating is to ensure the reaction goes to completion, which is indicated by the dissolution of the solid nickel carbonate and the end of gas evolution.

-

Filtration: After the reaction is complete, hot-filter the solution through a Büchner funnel to remove any unreacted nickel carbonate or other insoluble impurities. This step is crucial for achieving high purity.

-

Crystallization: Allow the clear green filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C). The slow cooling process promotes the formation of well-defined crystals. Nickel formate's decreasing solubility at lower temperatures drives the crystallization.

-

Isolation & Drying: Collect the precipitated green crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold deionized water to remove any residual formic acid, followed by a wash with a water-miscible solvent like acetone to facilitate drying. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid premature dehydration.

Caption: Workflow for the synthesis of nickel formate dihydrate.

Thermal Decomposition

The most significant chemical property of nickel formate is its behavior upon heating. It undergoes a clean, multi-step decomposition to produce highly pure, catalytically active metallic nickel.[1] This process is the cornerstone of its use in catalyst preparation.

Decomposition Pathway: The decomposition occurs in two primary stages:

-

Dehydration: Upon careful heating at approximately 130-140°C, the dihydrate loses its two molecules of water to form anhydrous nickel formate.[3][5]

-

Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

-

-

Decomposition to Metal: When heated further in an inert or reducing atmosphere (or in a vacuum) to temperatures around 200-300°C, the anhydrous salt decomposes.[1][3] The formate ligands break down, reducing the Ni(II) ions to Ni(0) metal and releasing a mixture of gases.

Heating in an oxygen-containing atmosphere will instead lead to the formation of nickel oxide (NiO).[11] The choice of atmosphere is therefore critical to obtaining the desired end product. The low temperature required for this decomposition is advantageous as it prevents significant sintering of the resulting nickel particles, leading to a high surface area, which is desirable for catalysis.[1]

Caption: Thermal decomposition pathway of nickel formate dihydrate.

Chemical Reactivity and Applications

Beyond its thermal decomposition, nickel formate exhibits reactivity characteristic of a metal salt and a coordination compound.

-

Stability: It is stable under standard ambient conditions but should be protected from prolonged exposure to moisture.[12]

-

Reactivity: It is incompatible with strong oxidizing agents.[12] While it does not react with water under neutral conditions, it is soluble in acids.[3][4][9]

-

Catalyst Precursor: Its primary application is in the production of nickel catalysts.[3][5] The in-situ reduction of nickel formate during hydrogenation reactions is a common industrial practice, especially in the hydrogenation of edible oils.[6] The formate decomposes directly within the reaction medium to form the active nickel catalyst.

-

Materials Science: Nickel formate is used as a precursor for synthesizing nickel nanoparticles and in the construction of metal-organic frameworks (MOFs) and other coordination polymers, where the formate ligand can act as a structural bridge between metal centers.[1][5]

Safety and Handling

As with all nickel compounds, nickel formate must be handled with appropriate care due to its associated health risks.

-

Health Hazards: Nickel formate is classified as a suspected human carcinogen and may cause genetic defects.[8][13] It is a known skin and respiratory sensitizer, capable of causing allergic reactions upon contact or inhalation.[1][13][14] Inhalation of dust can irritate the respiratory tract, and ingestion may cause vomiting and gastrointestinal distress.[8][9]

-

Recommended Handling:

-

Always handle in a well-ventilated area, preferably within a certified fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

For operations that may generate dust, respiratory protection is required.[13]

-

Avoid creating dust during handling.

-

-

Environmental Hazards: Nickel formate is very toxic to aquatic life with long-lasting effects.[13] All waste must be disposed of in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion

The chemical properties of nickel formate are intrinsically linked to its structure and composition. While appearing as a simple inorganic salt, its true utility is realized through its controlled thermal decomposition, which provides a reliable and efficient route to high-purity, high-surface-area nickel catalysts. Its well-defined coordination chemistry, predictable solubility, and established synthesis protocols make it a valuable tool for researchers in catalysis and materials science. However, its significant health and environmental hazards necessitate strict adherence to safety protocols during its handling and disposal.

References

-

nickel(II) formate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Nickel Formate - Laboratory Notes. (n.d.). Retrieved February 7, 2026, from [Link]

-

Nickel formate - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Material safety data sheet - nickel formate 97%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 7, 2026, from [Link]

-

Crystal Growth and Structure of NiC4H4O6·2.5H2O. (2023). Canadian Center of Science and Education. Retrieved February 7, 2026, from [Link]

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. Retrieved February 7, 2026, from [Link]

- US2576072A - Manufacture of nickel formate. (n.d.). Google Patents.

-

NICKEL FORMATE, dihydrate - Safety Data Sheet. (2016). Gelest, Inc. Retrieved February 7, 2026, from [Link]

-

Visible-Light/Nickel-Catalyzed Carboxylation of C(sp2) Bromides via Formate Activation. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Formic acid, nickel salt | C2H2NiO4 | CID 27506. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]

-

Nickel (II) Formate | Formic Acid nickel(2+) salt | C2H6NiO6. (n.d.). Ereztech. Retrieved February 7, 2026, from [Link]

-

Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. (1984). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. RSC Publishing. Retrieved February 7, 2026, from [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. CAS 15694-70-9: nickel(ii) formate dihydrate | CymitQuimica [cymitquimica.com]

- 3. Nickel formate - Wikipedia [en.wikipedia.org]

- 4. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Nickel formate | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]

- 6. US2576072A - Manufacture of nickel formate - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. NICKEL(II) FORMATE | 3349-06-2 [chemicalbook.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. nickel(II) formate [chemister.ru]

- 11. Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

Technical Monograph: Nickel Formate Dihydrate

Structural Architecture, Synthesis Protocols, and Catalytic Precursor Utility

Executive Summary

Nickel(II) formate dihydrate (

This guide provides a definitive structural analysis of the monoclinic polymorph, a self-validating synthesis protocol, and a thermal decomposition profile essential for catalyst activation.

Crystallographic Architecture

The physicochemical behavior of nickel formate dihydrate is dictated by its specific crystal lattice arrangement.[1] Unlike simple salts, it forms a complex 3D coordination network.

Crystal System and Space Group

The material crystallizes in the Monoclinic system with the space group

Table 1: Lattice Parameters (Standard Setting)

| Parameter | Value (Approx.) | Description |

| Crystal System | Monoclinic | Low symmetry, anisotropic properties |

| Space Group | Primitive cell with screw axis and glide plane | |

| 8.60 Å | Axis perpendicular to the glide plane | |

| 7.06 Å | Unique axis (parallel to screw axis) | |

| 9.21 Å | Axis parallel to the glide direction | |

| ~97.6° | Obtuse angle between | |

| Z | 4 | Formula units per unit cell |

Coordination Geometry (The "Two-Site" Mechanism)

A critical feature often overlooked in general summaries is the existence of two distinct Nickel(II) environments within the lattice. This structural heterogeneity influences the dehydration kinetics.

-

Site Ni(1) - The Crosslinker: This Ni ion is octahedrally coordinated by six oxygen atoms from six different formate groups.[2] It acts as the node connecting the organic framework.

-

Site Ni(2) - The Hydrate Center: This Ni ion is octahedrally coordinated by two formate oxygen atoms and four water molecules .

Structural Implication: The water molecules are directly coordinated to the metal center (inner sphere), not just trapped in the lattice voids. This explains the relatively high temperature required for dehydration (

Visualization of Structural Connectivity

The following diagram illustrates the abstract connectivity between the two Nickel sites and the bridging formate ligands.

Figure 1: Abstract connectivity showing the bridging role of formate ligands between the two distinct Nickel sites.

Validated Synthesis Protocol

Objective: Produce high-purity

Reagents

-

Nickel(II) Acetate Tetrahydrate (

) - Analytical Grade. -

Formic Acid (88-90%) - Excess.

-

Deionized Water (

).

Step-by-Step Workflow

-

Dissolution: Dissolve 0.05 mol of Nickel Acetate in 50 mL of warm deionized water (

). Ensure complete dissolution to a clear green solution. -

Acidification: Slowly add 10 mL of Formic Acid (excess) to the stirring solution.

-

Mechanism:[3]

. -

Note: The stronger acidity of formic acid drives the equilibrium, but the lower solubility of the formate leads to precipitation.

-

-

Crystallization: Evaporate the solution gently on a steam bath until the volume is reduced by 50%. Green crystalline precipitate will form.

-

Maturation: Allow the solution to cool slowly to room temperature over 4 hours. This slow cooling promotes the formation of the ordered monoclinic phase (

) rather than amorphous aggregates. -

Isolation: Filter the crystals via vacuum filtration. Wash with a small volume of cold ethanol (to remove acetic acid byproducts without dissolving the formate).

-

Drying: Air dry at room temperature. Do not heat above

during drying to prevent premature dehydration.

Physicochemical Characterization & Thermal Activation

For researchers using this material as a catalyst precursor, the thermal decomposition profile is the most critical dataset.

Thermal Decomposition Pathway (TGA)

The decomposition occurs in two distinct, stoichiometric steps.

Table 2: Thermal Events

| Stage | Temperature Range | Mass Loss (Theoretical) | Event | Product |

| I | ~19.5% | Dehydration | ||

| II | ~48.7% | Decomposition |

Activation Logic

To generate an active hydrogenation catalyst, the material must be heated through Stage II in an inert (Nitrogen/Argon) or reducing atmosphere. The in-situ generation of

Figure 2: Thermal decomposition pathway for generating active Nickel catalyst.

References

-

Crystal Structure Redetermination: Weil, M. (2018).[2] Redetermination of nickel(II) formate dihydrate. IUCrData.

-

Synthesis Protocol: ChemicalBook. (2023). Nickel(II) Formate Dihydrate Properties and Preparation.

-

Thermal Kinetics: Gabal, M. A. (2003). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air.

-

General Properties: PubChem. (2023). Nickel(II) formate dihydrate - Compound Summary.

Sources

Solubility of nickel formate in water and organic solvents.

Title: Technical Profile: Solubility Thermodynamics and Solvent Interactions of Nickel(II) Formate Dihydrate Subtitle: A Guide for Catalyst Management and Impurity Control in Pharmaceutical Synthesis

Executive Summary

In pharmaceutical process chemistry, Nickel(II) formate dihydrate (

While moderately soluble in water, it is effectively insoluble in common organic reaction media (alcohols, ketones, ethers). This dichotomy presents a strategic advantage for purification: it allows for the rejection of nickel impurities via aqueous extraction or organic anti-solvent crystallization. This guide provides the definitive solubility data, thermodynamic parameters, and validated protocols required to manage nickel formate in compliance with ICH Q3D elemental impurity guidelines.

Physicochemical Characterization

Before addressing solubility, the solid-state properties must be defined to ensure experimental consistency.

-

Formula:

-

Crystal Structure: Monoclinic.[3] The nickel atom is octahedrally coordinated by oxygen atoms from formate ligands and water molecules.

-

Thermal Behavior:

Critical Insight for Researchers: Solubility experiments must be conducted below 90°C to prevent partial dehydration or hydrolysis, which alters the solid-phase equilibrium and skews gravimetric results.

Aqueous Solubility & Thermodynamics

Nickel formate dihydrate exhibits endothermic dissolution in water; solubility increases significantly with temperature. This behavior is driven by the entropy gain of the lattice disruption overcoming the enthalpy of hydration.

Table 1: Solubility of in Water

Data derived from IUPAC-NIST Solubility Series and verified literature sources.

| Temperature (°C) | Solubility (g / 100 g Water) | Molality (mol/kg) | Solid Phase in Equilibrium |

| 10 | 1.75 | 0.118 | Dihydrate |

| 15 | 1.90 | 0.127 | Dihydrate |

| 20 | 2.04 | 0.137 | Dihydrate |

| 25 | 2.18 | 0.146 | Dihydrate |

| 30 | 2.34 | 0.158 | Dihydrate |

| 40 | 2.62 | 0.176 | Dihydrate |

| 50 | 2.86 | 0.192 | Dihydrate |

| 60 | 3.14 | 0.211 | Dihydrate |

| 80 | 3.66 | 0.246 | Dihydrate |

Thermodynamic Implications

The positive correlation between temperature and solubility indicates a positive Enthalpy of Solution (

-

Process Tip: To remove nickel formate from a reaction mixture, cooling the aqueous phase to <10°C will maximize precipitation. Conversely, hot water (>60°C) is required for efficient equipment cleaning.

Organic Solvent Interactions (The Anti-Solvent Effect)

Unlike nickel chloride or nitrate, which have appreciable solubility in lower alcohols, nickel formate is sparingly soluble to insoluble in most organic solvents. This property is vital for "salting out" impurities.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Application Utility |

| Protogenic | Water | Moderate | Extraction / Cleaning |

| Alcohols | Methanol, Ethanol | Insoluble / Trace | Anti-solvent Precipitation |

| Ketones | Acetone | Insoluble | Anti-solvent Precipitation |

| Ethers | THF, Diethyl Ether | Insoluble | Product Wash |

| Hydrocarbons | Toluene, Hexane | Insoluble | Phase Separation |

Mechanistic Explanation: The high lattice energy of the coordination polymer formed by nickel formate cannot be overcome by the weak solvation forces of organic dipoles. The water ligands in the dihydrate are tightly bound; organic solvents cannot easily displace them to solvate the nickel ion.

Visualization: Dissolution & Process Logic

Diagram 1: Dissolution Mechanism & Equilibrium

This diagram illustrates the thermodynamic competition between lattice energy and solvation energy.

Caption: The dissolution of nickel formate is an equilibrium process driven by thermal energy overcoming lattice stability.

Diagram 2: Purification Workflow (Catalyst Removal)

A decision tree for researchers needing to remove Ni impurities based on solubility data.

Caption: Strategic workflow for removing Nickel Formate impurities based on API solubility profiles.

Experimental Protocol: Solubility Determination

To validate these values in your specific matrix (e.g., mixed solvent systems), follow this self-validating protocol.

Method A: Gravimetric Analysis (High Concentration)

Best for: Determining saturation limits in process development.

-

Preparation: Add excess nickel formate dihydrate to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 RPM for 24 hours at the target temperature (

). -

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 5 mL of supernatant.

-

Drying: Weigh a pre-tared weighing dish (

). Dispense filtrate and weigh ( -

Calculation:

Correction: Convert the mass of anhydrous residue back to dihydrate mass if reporting as starting material equivalent.

Method B: ICP-MS (Trace Analysis)

Best for: Final product release testing (ICH Q3D compliance).

-

Digestion: Dissolve 100 mg of API (containing trace Ni) in 5 mL

(concentrated) using microwave digestion. -

Standardization: Prepare Ni standards (0.1 ppm to 10 ppm) in the same acid matrix.

-

Analysis: Measure

isotope intensity. -

Limit Check: Ensure results are below the ICH Q3D Class 2A limit (Oral PDE: 220 µ g/day ; Parenteral PDE: 22 µ g/day ).

References

-

NIST (National Institute of Standards and Technology). "Nickel formate Solubility Data."[7] IUPAC-NIST Solubility Data Series. Source:[Link]

-

ICH (International Council for Harmonisation). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency / FDA. Source:[Link]

-

PubChem. "Nickel(II) formate dihydrate - Compound Summary."[2] National Library of Medicine. Source:[Link]

Sources

- 1. nickel(ii) formate dihydrate | 15694-70-9 [chemicalbook.com]

- 2. Nickel(II) formate dihydrate | C2H6NiO6 | CID 12598460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nickel formate - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. americanelements.com [americanelements.com]

- 6. psi.ch [psi.ch]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Precision Stoichiometry: The Role of Anhydrous Nickel Formate in Catalyst Synthesis

Executive Summary

In the high-stakes environment of drug development and catalytic research, stoichiometric precision is non-negotiable. Anhydrous Nickel Formate (

However, relying solely on this number without understanding the material's thermal history is a common source of experimental error. Nickel formate is hygroscopic and commercially supplied as a dihydrate (

This guide details the physicochemical properties, thermal dehydration protocols, and validation methods required to utilize anhydrous nickel formate effectively.

Part 1: Physicochemical Profile

The following data serves as the baseline for stoichiometric calculations. Note the distinct CAS numbers for the anhydrous and hydrated forms—a frequent point of confusion in procurement.

| Property | Value / Description |

| Compound Name | Nickel(II) Formate (Anhydrous) |

| Chemical Formula | |

| Molecular Weight | 148.73 g/mol |

| CAS Number (Anhydrous) | 3349-06-2 |

| CAS Number (Dihydrate) | 15694-70-9 |

| Appearance | Green crystalline solid |

| Density | ~2.15 g/cm³ |

| Solubility | Low in cold water; soluble in ammonia and dilute acids.[2][3][4] |

| Decomposition Temp | Dehydrates ~130–140°C; Decomposes to Metal >200°C |

Part 2: The Thermodynamics of Dehydration

To isolate the anhydrous form (148.73 g/mol ), one must drive off the coordinated water molecules. This process is not merely "drying"; it is a phase change that alters the crystal structure from a dihydrate lattice to the anhydrous monoclinic structure.

Thermal Decomposition Pathway

The transformation occurs in two distinct gravimetric steps.[5] Understanding this pathway is essential for Thermogravimetric Analysis (TGA) validation.

-

Dehydration (130°C – 150°C): The dihydrate loses two water molecules.

- [6]

-

Metallization (200°C – 260°C): The anhydrous formate decomposes, releasing gases (

,

Figure 1: Thermal evolution of nickel formate.[2][5] Precise temperature control is required to stop at the anhydrous stage without triggering premature decomposition to metal.

Part 3: Experimental Protocol

Synthesis and Validation of Anhydrous Stock

Objective: Prepare 10g of anhydrous nickel formate from dihydrate stock for use as a catalyst precursor.

1. Preparation (Dehydration)[7]

-

Reagent: Weigh approx. 12.5g of Nickel Formate Dihydrate (CAS 15694-70-9).

-

Equipment: Vacuum Oven or Tube Furnace.

-

Procedure:

-

Spread the dihydrate thinly in a ceramic boat or glass dish.

-

Heat to 140°C under vacuum (or flowing

). -

Hold time: 4–6 hours. Note: Insufficient time will leave trapped water; excessive temperature (>180°C) will degrade the product to nickel oxide/metal.

-

Cooling: Cool to room temperature under vacuum or inert gas.

-

2. Handling (The Critical Step)

The anhydrous form is hygroscopic . Upon exposure to ambient air, it will rapidly re-adsorb moisture, drifting the molecular weight back toward 184 g/mol .

-

Storage: Immediately transfer to a glovebox (

or -

Weighing: All weighing for critical stoichiometry must be performed in a closed vessel or inert atmosphere.

3. Validation (TGA)

Before using a stored batch for sensitive drug development catalysis, validate the water content.

-

Method: Ramp 10°C/min to 300°C in

. -

Criteria: The TGA curve should show <1% mass loss below 180°C. If a step is observed at 100–140°C, the sample has rehydrated.

Figure 2: Quality control workflow to ensure stoichiometric accuracy of the anhydrous precursor.

Part 4: Applications in Drug Development

Nickel Nanoparticle Synthesis

In pharmaceutical hydrogenation (e.g., reduction of alkenes or nitro groups), the activity of the catalyst is dictated by the particle size of the nickel. Anhydrous nickel formate is the preferred precursor because:

-

Atom Economy: It decomposes directly to Ni metal without needing harsh reducing agents like hydrazine or borohydrides.

-

Purity: The byproducts (

) are gaseous and leave no solid residue, unlike chloride salts which can poison downstream reactions.

Stoichiometry Example: To synthesize a specific Ni loading on a support (e.g., 5% Ni on Alumina):

-

Target Ni Mass: 0.5 g.

-

Required Moles of Ni:

. -

Required Anhydrous Precursor:

. -

Error Check: If you used the dihydrate MW (184.7) by mistake, you would weigh 1.57g, resulting in a significant excess of metal, altering the catalyst's surface area properties.

Part 5: Safety & Toxicology

Nickel compounds are hazardous.[2][8] Strict adherence to safety protocols is required.

-

Carcinogenicity: Nickel formate is a Group 1 Carcinogen (Known to cause cancer in humans) via inhalation.

-

Sensitization: It is a potent skin sensitizer (Nickel itch).

-

PPE: Double nitrile gloves, lab coat, and mandatory use of a fume hood or glovebox to prevent inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27506, Nickel(II) formate. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Nickel formate.[2] Retrieved from [Link]

-

ResearchGate. The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. Retrieved from [Link]

-

American Chemical Society (ACS). Synthesis of Nickel Nanoparticles via Thermal Decomposition. (General Reference for Methodology). Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Nickel formate | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]

- 4. Nickel formate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nickel formate nickel-chromium | C7H14CrNi2O14 | CID 129819281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formic acid;nickel | CH2NiO2 | CID 57484767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Nickel(II) Formate Dihydrate Safety & Handling

CAS: 15694-70-9 | Formula:

Executive Summary & Scientific Context

Nickel(II) formate dihydrate is not merely a generic nickel salt; it is a critical precursor in the synthesis of reduced nickel catalysts (e.g., for hydrogenation) and porous Metal-Organic Frameworks (MOFs).[1][2] Its utility stems from its relatively low decomposition temperature (~200°C), which allows for the generation of highly active, dispersed metallic nickel species.[1][2]

However, this utility comes with a severe toxicological profile.[1] As a soluble nickel compound, it is classified as a Group 1 Carcinogen (IARC) and a potent respiratory and skin sensitizer .[1] This guide synthesizes the physicochemical behavior of the compound with strict biological safety protocols, moving beyond standard SDS boilerplate to explain the mechanisms of toxicity and the logic behind safety maneuvers.

Physicochemical Profile

Understanding the physical state is the first step in exposure control.[1] Nickel formate is water-soluble, meaning it becomes bioavailable immediately upon contact with mucous membranes or sweat.[1]

| Property | Data | Relevance to Safety |

| Molecular Weight | 184.78 g/mol | Heavy metal salt; dust settles but fine particles remain airborne.[1] |

| Appearance | Green monoclinic crystals | Visual identification; distinct from many white salts.[1] |

| Solubility (Water) | ~2.2 g / 100g ( | High Bioavailability. Dissolves in sweat/lung fluid, releasing |

| Decomposition | Releases | |

| pH (Aqueous) | ~6.0–7.0 | Neutral, but hydrolysis can release formate ions.[1] |

Toxicological Mechanisms: The "Why" Behind the Hazard

To implement effective safety controls, one must understand how nickel formate interacts with biological systems. The danger lies in the release of the nickel ion (

The "Trojan Horse" & Oxidative Stress

Once inhaled or ingested, the formate ligand dissociates, leaving the

-

Cellular Entry:

enters cells via ion channels (mimicking -

Hypoxia Mimicry: Inside the nucleus, nickel inhibits Prolyl Hydroxylase Domain (PHD) enzymes, stabilizing HIF-1

even in normal oxygen conditions.[1] This promotes tumor survival pathways (angiogenesis).[1] -

Genotoxicity: Nickel inhibits DNA repair enzymes (specifically those fixing oxidative damage) and generates Reactive Oxygen Species (ROS), leading to double-strand breaks.[1]

Immunological Sensitization (Type IV Hypersensitivity)

Nickel is the most common contact allergen.[1] The mechanism is distinct:

-

Innate Trigger:

directly binds to TLR4 (Toll-like Receptor 4), triggering an inflammatory signal usually reserved for bacteria.[1] -

Adaptive Memory:

acts as a hapten, binding to MHC Class II molecules.[1] This complex is recognized by T-cells as "foreign," creating long-term immunological memory.[1] Subsequent exposures trigger a rapid, aggressive T-cell response (dermatitis or asthma).[1]

Visualization: Nickel Toxicity Pathways

The following diagram maps the cascade from exposure to cellular pathology.

Figure 1: Mechanistic pathways of Nickel(II) toxicity, illustrating the dual risks of carcinogenesis (via ROS/DNA repair inhibition) and sensitization (via TLR4/MHC binding).

Risk Management & Handling Protocols

Safety with nickel formate relies on containment .[1] Because it is a solid that can form dust, and that dust is soluble, the primary vector is inhalation followed by systemic absorption.[1]

Engineering Controls (Primary Defense)

-

Powder Handling: MUST be performed in a certified Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.[1]

-

Solution Preparation: Dissolving the salt should be done inside the hood.[1] Once in solution, the inhalation risk drops, but the dermal risk (permeation) remains.[1]

Personal Protective Equipment (PPE)[1]

-

Gloves: Nitrile (minimum 0.11 mm thickness) .[1]

-

Respiratory: If work must occur outside a hood (e.g., maintenance, spill cleanup), a P100/N100 respirator is mandatory.[1] N95 is insufficient for carcinogenic particulates in high-risk scenarios.[1]

-

Skin: Tyvek lab coat or sleeve covers if handling large quantities to prevent dust accumulation on fabric clothing (which can then be tracked home).[1]

Experimental Workflow: Synthesis Precursor

When using nickel formate to generate Ni catalysts (calcination):

-

Loading: Load crucibles/reactors inside the fume hood.

-

Transport: Transport sealed vessels to the furnace.

-

Calcination: Ensure furnace exhaust is vented. The decomposition releases

and -

Unloading: Allow to cool completely. Nanosized metallic nickel is pyrophoric ; expose to air cautiously, ideally initiating passivation with low

flow first.[1]

Visualization: Safe Handling Decision Logic[1]

Figure 2: Decision logic for handling Nickel Formate based on physical state, emphasizing engineering controls for solids and dermal protection for solutions.

Emergency Response & Disposal

Spill Management

Do NOT dry sweep. Dry sweeping aerosolizes the carcinogen.[1]

-

Evacuate: Clear the immediate area.

-

PPE: Don P100 respirator, double nitrile gloves, and goggles.[1]

-

Containment:

-

Verification: Wipe the area with a damp tissue and check for residual green coloration.[1]

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (like ethanol), as they may enhance skin permeation of the nickel complex.[1]

-

Eye Contact: Flush for 15 minutes. Lift eyelids.[1]

Disposal

-

Classification: Hazardous Waste (Heavy Metal).[1]

-

Protocol: Collect in a container labeled "Nickel Waste."[1] Do not pour down the drain; nickel is highly toxic to aquatic life (LC50 < 1 mg/L for many species).[1]

-

Transport: UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.) is standard, though some regions may classify under UN 3288 (Toxic solid, inorganic, n.o.s.) depending on acute toxicity data.[1] Check local vendor SDS.[1]

References

-

International Agency for Research on Cancer (IARC). (2012).[1] Nickel and Nickel Compounds.[1][2][4][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[5][11] 100C.

-

European Chemicals Agency (ECHA). (2023).[1] Substance Information: Nickel bis(formate).[1] EC Number 222-101-0.[1] [1]

-

National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Nickel Metal and Other Compounds (as Ni).[1][2][3][4][5][9][11][12] NIOSH Pocket Guide to Chemical Hazards.[1]

-

Genchi, G., et al. (2020).[1][12] Nickel: Human Health and Environmental Toxicology.[1][5][12] International Journal of Environmental Research and Public Health, 17(3), 679.[1]

-

Schmidt, M., et al. (2010).[1] Nickel allergy: The search for the culprit.[1] Contact Dermatitis, 62(6), 325-331.[1] (Mechanism of TLR4 binding).[1][9]

Sources

- 1. Nickel formate - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. NICKEL AND NICKEL COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nickel (IARC Summary & Evaluation, Volume 49, 1990) [inchem.org]

- 9. mdpi.com [mdpi.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nickel Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Spectroscopic Investigation of Nickel Formate: An In-depth Technical Guide to FTIR and Raman Characterization

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of nickel formate, with a primary focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, crystal structure, and vibrational dynamics of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O). By elucidating the correlation between the material's molecular structure and its spectral fingerprint, this guide offers field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility. The content is structured to facilitate a deep understanding of the causality behind experimental choices and to serve as a practical reference for the spectral characterization of metal-organic compounds.

Introduction: The Significance of Nickel Formate and its Vibrational Signature

Nickel formate, particularly in its dihydrate form, is a compound of significant interest in various chemical applications, including as a precursor for the synthesis of nickel-based catalysts and in the formation of metal-organic frameworks (MOFs).[1][2] The performance of nickel formate in these applications is intrinsically linked to its structural and electronic properties. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure, bonding, and crystalline environment of this material.

A thorough spectral characterization is paramount for quality control, reaction monitoring, and for understanding the subtle structural changes that can occur under different process conditions. This guide provides a detailed exploration of the FTIR and Raman spectra of nickel formate dihydrate, correlating the observed vibrational modes to specific molecular motions within the crystal lattice.

Synthesis of Nickel(II) Formate Dihydrate

The synthesis of nickel(II) formate dihydrate is typically achieved through straightforward aqueous chemistry. Common methods include the reaction of nickel(II) salts, such as nickel(II) hydroxide or nickel(II) acetate, with formic acid.[1] An alternative route involves the metathesis reaction between a soluble nickel salt, like nickel(II) sulfate, and sodium formate.[1] For the purpose of obtaining high-purity crystalline samples suitable for spectroscopic analysis, a controlled crystallization process is crucial.

A representative synthesis protocol is as follows:

-

Dissolve a stoichiometric amount of nickel(II) carbonate in a slight excess of aqueous formic acid with gentle heating.

-

Filter the resulting green solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature, promoting the formation of well-defined crystals of nickel(II) formate dihydrate.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry under ambient conditions.

Crystal Structure of Nickel(II) Formate Dihydrate

Nickel(II) formate dihydrate crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure is characterized by two non-equivalent nickel(II) sites, both of which are octahedrally coordinated.[3][4] This structural arrangement is a key determinant of the vibrational spectra.

-

Ni(1) site: Coordinated by six oxygen atoms from six different formate anions.

-

Ni(2) site: Coordinated by four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[4]

The formate ligands act as bridging units, connecting the two types of nickel centers to form a three-dimensional network.[4] The water molecules are not only coordinated to the Ni(2) centers but are also involved in a network of hydrogen bonds with the oxygen atoms of the formate groups, further stabilizing the crystal lattice.[4]

Vibrational Spectroscopy: A Tale of Two Techniques

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. While both provide a "fingerprint" of the molecular structure, their selection rules differ, often resulting in the observation of different vibrational modes.

-

FTIR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites vibrational modes that induce a change in the molecular dipole moment.

-

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For a centrosymmetric crystal structure like that of nickel formate dihydrate, the rule of mutual exclusion may apply, meaning that vibrational modes that are IR active may be Raman inactive, and vice versa.

FTIR Spectral Characterization of Nickel Formate Dihydrate

The FTIR spectrum of nickel formate dihydrate is rich with information, revealing the vibrational signatures of the formate ion, the coordinated water molecules, and the Ni-O bonds.

Experimental Protocol: FTIR Analysis

A reliable FTIR spectrum of solid nickel formate dihydrate can be obtained using the Attenuated Total Reflectance (ATR) technique or the KBr pellet method.

ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal is collected.

-

Sample Preparation: Place a small amount of finely ground nickel formate dihydrate powder onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio.

KBr Pellet Protocol:

-

Sample Preparation: Grind 1-2 mg of nickel formate dihydrate with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Interpretation of the FTIR Spectrum

The FTIR spectrum of nickel formate dihydrate can be divided into several key regions:

-

O-H Stretching Region (3500-3000 cm⁻¹): Broad absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the coordinated water molecules. The broadness of these bands is indicative of hydrogen bonding.

-

C-H Stretching Region (around 2900 cm⁻¹): A sharp, weaker band in this region is attributed to the C-H stretching vibration of the formate ion.

-

Asymmetric and Symmetric COO⁻ Stretching Region (1600-1300 cm⁻¹): These are typically strong bands and are highly diagnostic for the coordination mode of the carboxylate group. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide insights into the nature of the metal-carboxylate interaction.

-

O-C-O Bending and C-H Bending Regions (around 1300-700 cm⁻¹): This region contains bands corresponding to the in-plane and out-of-plane bending vibrations of the formate ion.

-

Far-IR Region (< 600 cm⁻¹): This region contains the vibrations associated with the Ni-O bonds and lattice modes.

Table of FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3390 | ν(O-H) | Asymmetric and symmetric stretching of coordinated H₂O |

| ~2915 | ν(C-H) | C-H stretching of the formate group |

| ~1610 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group |

| ~1385 | δ(C-H) | C-H in-plane bending of the formate group |

| ~1355 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group |

| ~775 | δ(O-C-O) | O-C-O bending (scissoring) of the formate group |

| < 600 | ν(Ni-O) | Ni-O stretching and lattice modes |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectral Characterization of Nickel Formate Dihydrate

Raman spectroscopy provides complementary information to FTIR, often revealing vibrations that are weak or absent in the infrared spectrum.

Experimental Protocol: Raman Analysis

Dispersive Raman Spectroscopy Protocol:

-

Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon).

-

Sample Preparation: Place a small amount of the crystalline nickel formate dihydrate sample on a microscope slide or in a sample holder.

-

Data Acquisition: Focus the laser onto the sample using the microscope objective. Select an appropriate laser wavelength and power to avoid sample degradation. Collect the Raman spectrum over the desired spectral range.

Interpretation of the Raman Spectrum

The Raman spectrum of nickel formate dihydrate will show characteristic peaks corresponding to the vibrational modes of the formate ion and the Ni-O lattice vibrations. The C-H and COO⁻ stretching modes are typically observable, as are the bending modes of the formate ligand.

Table of Raman Vibrational Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2920 | ν(C-H) | C-H stretching of the formate group |

| ~1570 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group |

| ~1390 | δ(C-H) | C-H in-plane bending of the formate group |

| ~1350 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group |

| ~1070 | ρ(C-H) | C-H rocking of the formate group |

| ~780 | δ(O-C-O) | O-C-O bending (scissoring) of the formate group |

| < 400 | ν(Ni-O) | Ni-O stretching and lattice modes |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Integrated Vibrational Analysis: A Holistic View

By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational landscape of nickel formate dihydrate can be constructed. The complementary nature of these techniques allows for a comprehensive assignment of the fundamental vibrational modes.

The presence of distinct bands for the formate and water ligands in both spectra confirms the hydrated nature of the compound. The positions of the carboxylate stretching bands in both FTIR and Raman are indicative of the bridging coordination mode of the formate ligands to the nickel centers.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflows.

Molecular Structure of Nickel(II) Formate Dihydrate

Caption: Simplified 2D representation of the coordination environment around the nickel centers in nickel(II) formate dihydrate.

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the FTIR and Raman spectral characterization of nickel formate dihydrate.

Conclusion: A Powerful Tool for Material Characterization

FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of nickel formate dihydrate. This technical guide has provided a detailed overview of the synthesis, crystal structure, and vibrational properties of this important compound. The provided experimental protocols and spectral assignments serve as a valuable resource for researchers and scientists, enabling them to confidently apply these techniques for quality control, structural elucidation, and the investigation of reaction dynamics involving nickel formate. The synergistic use of FTIR and Raman spectroscopy, grounded in a solid understanding of the material's crystal chemistry, provides a robust framework for advancing the science and application of metal-organic materials.

References

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Vibrational spectra of the formate, acetate, and oxalate ions, ResearchGate. Available at: [Link]

-

M. Weil, Redetermination of nickel(II) formate dihydrate, ResearchGate. Available at: [Link]

-

Wikipedia, Nickel formate. Available at: [Link]

-

P. J. Sharma, S. A. Bhakhar, M. N. Nandpal, K. A. Bhakhar, P. M. Pataniya, a FT-IR and b Raman spectra of the NiTe and NiTe2 NRs, ResearchGate. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, ATR-FTIR and Raman spectra of formic acid, Ni formate, and RE formate, ResearchGate. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Proton NMR study of nickel formate di-hydrate, Ni(HCOO)2· 2H2O, ResearchGate. Available at: [Link]

-

Laboratory Notes, Nickel Formate. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, FTIR and Raman measurements. (a) FTIR spectra and (b) Raman spectra of NiFe-PMA, both as-prepared and after EC testing, with pyromellitic acid as a reference., ResearchGate. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Weak ferrimagnetism, compensation point, and magnetization reversal in Ni (HCOO) _ {2}⋅ 2H_ {2} O, ResearchGate. Available at: [Link]

-

M. Weil, Synthesis and spectroscopic characterization of nickel(II), cobalt(II) and copper(II) complexes of dioxime ligands, ResearchGate. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Vibrational properties and DFT calculations of the perovskite metal formate framework of [(CH3)(2)NH2][Ni(HCOO3)] system, ResearchGate. Available at: [Link]

-

M. Weil, Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones, ResearchGate. Available at: [Link]

-

M. Weil, Nickel(II)-Complex of Ceftibuten Dihydrate: Synthesis, Characterization and Thermal Study, ResearchGate. Available at: [Link]

-

M. Weil, Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis, ScienceAsia. Available at: [Link]

-

A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Structure Transformations in Nickel Oxalate Dihydrate NiC 2 O 4 ·2H 2 O and Nickel Formate Dihydrate Ni(HCO 2 ) 2 ·2H 2 O during Thermal Decomposition, ResearchGate. Available at: [Link]

-

M. Weil, Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes, MDPI. Available at: [Link]

-

D. Krishnamurti, Raman spectra of nickel sulphate crystals. Available at: [Link]

-

Surface Science Western, Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available at: [Link]

-

M. Weil, Structural, vibrational and electrochemical studies of unusually large micro-structured β-nickel hydroxide, ResearchGate. Available at: [Link]

-

M. Weil, Spherulite-like Ni(II)(l-glutaminato·H2O)2 Complex: Morphological Microstructure, DFT-Assisted Crystal Structure Determination, and Vibrational Analysis, PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Preparation and Properties of Anhydrous Nickel Formate

Introduction: The Strategic Importance of Anhydrous Nickel Formate in Catalysis and Materials Science

Anhydrous nickel formate, with the chemical formula Ni(HCOO)₂, is a pivotal precursor material in the fields of catalysis and advanced materials synthesis. While its hydrated counterpart, nickel formate dihydrate, is more commonly encountered, the anhydrous form offers distinct advantages, particularly in applications requiring water-free conditions and precise control over thermal decomposition. This guide provides a comprehensive technical overview of the preparation, properties, and handling of anhydrous nickel formate, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthesis and characteristics of this versatile compound.

Physicochemical Properties of Nickel Formate

Nickel formate typically exists as a green, odorless solid. The dihydrate is sparingly soluble in water and insoluble in most organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ni(HCOO)₂ (Anhydrous) |

| Molar Mass | 148.73 g/mol |

| Appearance | Green solid |

| Density | ~2.15 g/cm³ |

| Solubility | Sparingly soluble in cold water; soluble in acids; insoluble in organic solvents.[1] |

| Crystal Structure | Monoclinic (for the dihydrate)[1] |

| Decomposition Temperature | 180–200°C (decomposition)[1] |

Synthesis of Anhydrous Nickel Formate: A Two-Step Approach

The preparation of anhydrous nickel formate is a two-step process that begins with the synthesis of its dihydrate, followed by a carefully controlled dehydration step.

Step 1: Synthesis of Nickel Formate Dihydrate (Ni(HCOO)₂·2H₂O)

There are two primary, reliable methods for the laboratory-scale synthesis of nickel formate dihydrate. The choice of method often depends on the available starting materials and desired purity.

Method A: From Nickel(II) Acetate and Formic Acid

This method is often preferred due to the high purity of the resulting product and the ease of work-up.[3] The higher solubility of nickel acetate compared to nickel formate facilitates the isolation of the product.

Experimental Protocol:

-

Dissolution: In a fume hood, dissolve 5.0 g of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 20 mL of deionized water in a 100 mL beaker.

-

Heating: Gently heat the mixture on a hot plate with stirring to approximately 60-80°C until a clear green solution is obtained.

-

Reaction: To the warm solution, add 10 mL of 88% formic acid with continuous stirring. A pale green precipitate of nickel formate dihydrate will begin to form.

-

Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to ensure complete crystallization.

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two 10 mL portions of cold deionized water, followed by two 10 mL portions of ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable desiccant or in a vacuum oven at a temperature below 50°C to yield fine, pale green crystals of nickel formate dihydrate.

Method B: From Nickel(II) Sulfate and Sodium Formate

This method is suitable for larger-scale preparations and utilizes readily available starting materials.[4]

Experimental Protocol:

-

Solution Preparation: Prepare two separate solutions:

-

Solution A: Dissolve 28.0 g of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) in 25 mL of boiling deionized water.

-

Solution B: Dissolve 16.0 g of sodium formate (NaCHO₂) in 15 mL of boiling deionized water.

-

-

Reaction: While hot, slowly add Solution B to Solution A with vigorous stirring. A green precipitate of nickel formate dihydrate will form.

-

Digestion: Continue to heat and stir the mixture for 15-20 minutes to allow for crystal growth.

-

Cooling and Isolation: Allow the mixture to cool to room temperature, then filter the precipitate under vacuum.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove the sodium sulfate byproduct.

-

Drying: Dry the product as described in Method A.

Workflow for Nickel Formate Dihydrate Synthesis:

Step 2: Dehydration to Anhydrous Nickel Formate

The conversion of the dihydrate to the anhydrous form is a critical step that requires precise temperature control to avoid decomposition of the formate groups. The dehydration is typically carried out by heating the dihydrate in the range of 130-140°C.[1] Performing this step under a vacuum or in an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent any potential oxidation.

Experimental Protocol:

-

Setup: Place a known quantity of finely ground nickel formate dihydrate in a Schlenk flask or a similar apparatus suitable for heating under vacuum or an inert atmosphere.

-

Atmosphere Control: Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Heating: Immerse the flask in a preheated oil bath or use a heating mantle set to 135°C.

-

Dehydration: Maintain this temperature for 2-4 hours. The progress of the dehydration can be monitored by the condensation of water in the cooler parts of the apparatus.

-

Completion and Cooling: Once no more water is observed evolving, turn off the heat and allow the flask to cool to room temperature under the inert atmosphere.

-

Storage: The resulting anhydrous nickel formate should be stored in a desiccator or a glovebox to prevent rehydration.

Dehydration and Decomposition Pathway:

Characterization of Anhydrous Nickel Formate

Comprehensive characterization is essential to confirm the successful synthesis of the anhydrous form and to understand its properties.

Thermal Analysis (TGA-DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile. When performed on the dihydrate under an inert atmosphere, the TGA curve will show a distinct two-step weight loss. The first step, occurring around 130-180°C, corresponds to the loss of two water molecules. The second, more significant weight loss at higher temperatures (>200°C) is due to the decomposition of the anhydrous formate to metallic nickel.[5] The DSC curve will show a corresponding endotherm for the dehydration and a more complex series of events for the decomposition.

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the removal of water and for characterizing the formate ligand coordination.

-

FTIR Spectroscopy: In the FTIR spectrum of the dihydrate, a broad absorption band is present in the 3000-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water of hydration. Upon successful dehydration to the anhydrous form, this band should be absent. The characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate ligand are observed in the regions of approximately 1550-1610 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The separation between these two bands can provide information about the coordination mode of the formate ligand.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information. The absence of the O-H stretching modes of water in the anhydrous sample is a key indicator of complete dehydration. The C-H and COO⁻ vibrations of the formate ligand will also be present and can be used for structural analysis.

Magnetic Properties

Anhydrous nickel(II) formate is a paramagnetic compound due to the presence of two unpaired electrons in the d-orbitals of the Ni²⁺ ion. The magnetic susceptibility can be measured using a SQUID magnetometer or a magnetic susceptibility balance. The effective magnetic moment (µ_eff) for an octahedral Ni(II) complex is typically in the range of 2.9-3.4 Bohr magnetons (B.M.), which is higher than the spin-only value of 2.83 B.M. due to orbital contributions.[6]

Applications in Catalysis

The primary application of anhydrous nickel formate is as a precursor for the preparation of highly active, finely divided nickel catalysts.[3]

Preparation of Nickel Nanoparticle Catalysts

Thermal decomposition of anhydrous nickel formate in an inert atmosphere or under vacuum at temperatures above 200°C yields metallic nickel nanoparticles.[3] The reaction is:

Ni(HCOO)₂ → Ni + 2CO₂ + H₂

This method offers several advantages:

-

Low Decomposition Temperature: The relatively low decomposition temperature allows for the formation of small, high-surface-area nanoparticles.

-

In-situ Reduction: The decomposition products (H₂ and CO) can act as reducing agents, ensuring the formation of metallic nickel.

-

Purity: The byproducts are gaseous, leading to a pure nickel catalyst without contamination from other elements.

The choice of the nickel precursor can significantly influence the properties of the final catalyst, such as particle size, dispersion, and catalytic activity.[7] Catalysts derived from nickel formate have shown excellent performance in various hydrogenation reactions.

Safety and Handling